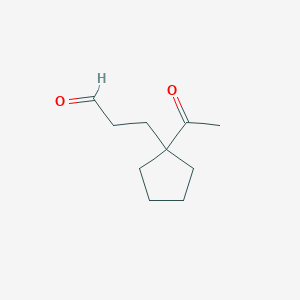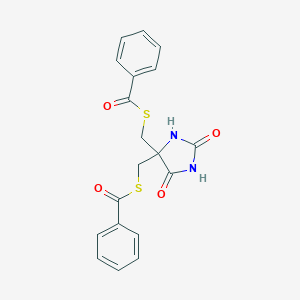
Hipdsha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hipdsha, also known as 2-Hydroxypropyl-β-cyclodextrin, is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique properties. It is a water-soluble compound that is commonly used as a solubilizing agent for poorly soluble drugs. In recent years, it has been discovered that Hipdsha has several other potential applications, including its use as a synthesis method, in scientific research, and as a mechanism of action for various biochemical and physiological effects.
Mécanisme D'action
Hipdsha works by forming inclusion complexes with hydrophobic molecules, such as drugs and lipids. The hydrophobic molecule is encapsulated within the cavity of the cyclodextrin, which increases its solubility in water and enhances its bioavailability. In addition, Hipdsha has been shown to interact with cell membranes, which can affect the uptake and transport of hydrophobic molecules.
Biochemical and Physiological Effects
Hipdsha has several biochemical and physiological effects that make it a promising compound for various applications. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hipdsha has several advantages for lab experiments. It is a water-soluble compound that is easy to handle and store. It has a low toxicity profile and is generally considered safe for use in cell culture and animal models. However, there are some limitations to its use. It can interfere with certain assays, such as those that rely on the formation of micelles or liposomes. It can also affect the stability and activity of some proteins and enzymes.
Orientations Futures
There are several future directions for the use of Hipdsha in scientific research. One potential application is in the development of drug delivery systems for poorly soluble drugs. Hipdsha can be used to encapsulate these drugs and enhance their solubility and bioavailability. Another potential application is in the development of functional foods and nutraceuticals. Hipdsha has been shown to have several health benefits, and it may be possible to incorporate it into food products to improve their nutritional value. Finally, Hipdsha may have applications in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Méthodes De Synthèse
Hipdsha is synthesized by the reaction of β-cyclodextrin with propylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and reaction time. The resulting compound is a white, crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Hipdsha has several potential applications in scientific research. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, which can improve their efficacy and reduce their toxicity. It has also been used as a stabilizing agent for proteins and enzymes, which can improve their shelf life and preserve their activity.
Propriétés
Numéro CAS |
140683-97-2 |
|---|---|
Nom du produit |
Hipdsha |
Formule moléculaire |
C32H38INO4 |
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]hexanamide |
InChI |
InChI=1S/C32H38INO4/c1-3-28(24-10-14-26(35)15-11-24)29(4-2)25-12-16-27(17-13-25)38-21-7-5-6-8-32(37)34-20-19-23-9-18-31(36)30(33)22-23/h9-18,22,35-36H,3-8,19-21H2,1-2H3,(H,34,37)/b29-28+/i33-2 |
Clé InChI |
MJKWBAVJMPZEJN-HMIJFBHYSA-N |
SMILES isomérique |
CC/C(=C(/CC)\C1=CC=C(C=C1)OCCCCCC(=O)NCCC2=CC(=C(C=C2)O)[125I])/C3=CC=C(C=C3)O |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCCCCCC(=O)NCCC2=CC(=C(C=C2)O)I)C3=CC=C(C=C3)O |
SMILES canonique |
CCC(=C(CC)C1=CC=C(C=C1)OCCCCCC(=O)NCCC2=CC(=C(C=C2)O)I)C3=CC=C(C=C3)O |
Synonymes |
HIPDSHA N-(4'-hydroxy-3'-(125I)iodophenethyl)-6-(4-O-diethylstilbestryl)hexanamide N-(4'-hydroxy-3'-iodophenethyl)-6-(4-O-diethylstilbestryl)hexanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



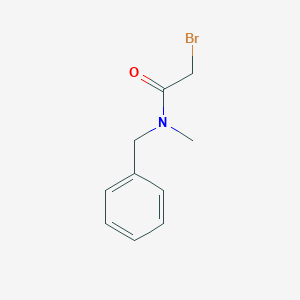



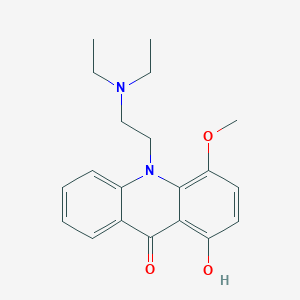
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
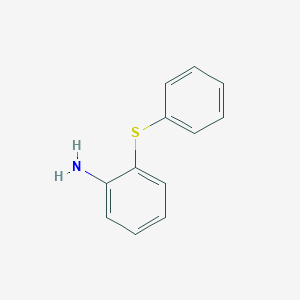

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
